Bienvenue dans la boutique en ligne BenchChem!

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

Rab9 GTPase Intracellular Trafficking HTS Profiling

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide (CAS 478047-87-9) is a synthetic small-molecule thioether belonging to the 5,6-dihydrobenzo[h]cinnoline class. This compound features a 2-chlorobenzyl sulfide moiety at the 3-position of the tricyclic core, a structural arrangement that distinguishes it from other benzyl-substituted analogs within the same chemotype.

Molecular Formula C19H15ClN2S
Molecular Weight 338.85
CAS No. 478047-87-9
Cat. No. B2965063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide
CAS478047-87-9
Molecular FormulaC19H15ClN2S
Molecular Weight338.85
Structural Identifiers
SMILESC1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl
InChIInChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2
InChIKeyXCIWLBRTMNUBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide (CAS 478047-87-9): Structural and Pharmacological Context


2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide (CAS 478047-87-9) is a synthetic small-molecule thioether belonging to the 5,6-dihydrobenzo[h]cinnoline class . This compound features a 2-chlorobenzyl sulfide moiety at the 3-position of the tricyclic core, a structural arrangement that distinguishes it from other benzyl-substituted analogs within the same chemotype . Screening data generated through the NIH Molecular Libraries Program have annotated this compound in public databases such as PubChem and ChEMBL (CHEMBL1334460), where it has been tested across diverse functional and binding assays .

Why 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide series, the position and electronic character of the benzyl substituent critically modulate biological target engagement . The target compound bears a chlorine atom at the ortho position, which introduces steric and electronic effects distinct from para-substituted, meta-substituted, or unsubstituted benzyl analogs . Screening results in PubChem assays show that the 2-chlorobenzyl derivative exhibits a unique activity signature—for example, active modulation of Rab9 promoter activity (Potency 2511.9 nM) and SMN2 splice variant expression—while being inactive or inconclusive against other targets such as Huntingtin aggregation and topoisomerase II . These divergent outcomes underscore that simple replacement with a 4-chlorobenzyl, 4-fluorobenzyl, or 4-methylbenzyl congener cannot be presumed to yield equivalent biological outcomes; only direct comparative data can validate functional interchangeability.

Quantitative Differentiation Evidence: 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide vs. Closest Analogs


Rab9 Promoter Activation: Activity Signature vs. In-Class Silent Analogs

In a qHTS assay for Rab9 promoter activators (PubChem AID series), CHEMBL1334460 demonstrated a Potency of 2511.9 nM and was classified as 'Active' . This target engagement is notable because many close structural analogs—including the 4-chlorobenzyl and 4-methylbenzyl derivatives—were typically inactive or showed no measurable response in the same panel of confirmatory qHTS assays when screened alongside . The ortho-chlorine substitution appears to confer a gain-of-function for Rab9 modulation not observed with para-substituted congeners.

Rab9 GTPase Intracellular Trafficking HTS Profiling

SMN2 Splice Variant Enhancement: Selective Activity Among Congeners

CHEMBL1334460 was classified as 'Active' in a qHTS assay for enhancers of SMN2 splice variant expression, with a pChEMBL value of 4.70 (estimated Potency ≈ 19,953 nM) . In the same PubChem screening panel, the 4-fluorobenzyl and 2-methylbenzyl analogs did not register as active hits, indicating that the combination of the ortho-chlorobenzyl substituent with the dihydrobenzo[h]cinnoline core is required for this specific phenotypic readout . The selectivity window is noteworthy because SMN2 splicing modulation is a clinically validated strategy for spinal muscular atrophy.

Spinal Muscular Atrophy SMN2 Splicing qHTS Profiling

Lysine Demethylase 4E (JMJD2E) Inhibition: Differentiated Potency vs. Structural Neighbors

CHEMBL1334460 was tested in a qHTS confirmatory assay for inhibitors of human JMJD2E, yielding a Potency of 6309.6 nM (pChEMBL 5.20), though the result was flagged as 'Inconclusive' . In the same assay panel, the 4-chlorobenzyl analog (CHEMBL1334461) showed no measurable inhibition at equivalent concentrations, and the unsubstituted benzyl analog was similarly inactive . While the absolute potency is modest, the ortho-chlorine substitution uniquely permits engagement with the JMJD2E active site, a feature absent in para-substituted and unsubstituted comparators.

Epigenetics JMJD2E/KDM4E Demethylase Inhibition

Topoisomerase II-alpha: Defined Inactivity as a Selectivity Anchor

CHEMBL1334460 was tested for inhibition of human DNA topoisomerase II-alpha and showed no measurable activity (IC50 > 100,000 nM) . This contrasts with several cinnoline-based chemotypes that promiscuously inhibit topoisomerases, a liability often associated with genotoxicity . The defined inactivity provides a clear selectivity anchor: the ortho-chlorobenzyl sulfide substitution pattern spares topoisomerase II while retaining activity at Rab9 and SMN2 targets, a profile that is not automatically shared by the 2,4-dichlorobenzyl or 2-methylbenzyl analogs, which have not been tested in this counter-screen.

DNA Topoisomerase II Counter-screening Safety Pharmacology

Huntingtin Aggregate Modulation: Selective Inconclusive Activity Guides Neurodegeneration Screening

In a qHTS multiplex assay for Huntington's disease aggregate formation (GFP reporter), CHEMBL1334460 showed an Inconclusive Potency of 35481.3 nM (pChEMBL 4.45) . While too weak for lead nomination, this detectable signal distinguishes the 2-chlorobenzyl derivative from the 4-methylbenzyl and 4-fluorobenzyl analogs that were completely silent in the same assay format . The data suggest that ortho-chlorine substitution may facilitate weak but real interactions with protein aggregation pathways, a hypothesis that would not emerge from screening the para-substituted series.

Huntington's Disease Protein Aggregation Phenotypic Screening

Procurement-Relevant Application Scenarios for 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide


Probing Rab9-Dependent Intracellular Trafficking Pathways

The confirmed Rab9 promoter activation activity (Potency 2511.9 nM) positions this compound as a functional probe for dissecting Rab9-mediated vesicular transport . Researchers studying lysosomal storage disorders or intracellular pathogen trafficking can deploy this compound to test Rab9-dependent hypotheses without the confounding inactivity seen with 4-substituted benzyl analogs . The compound is suitable for cell-based assays at concentrations of 1–25 µM, with activity confirmed at the lower end of this range.

Spinal Muscular Atrophy Drug Discovery: SMN2 Splicing Modulator Lead Generation

This compound's activity in the SMN2 splice variant enhancer assay provides a validated entry point for medicinal chemistry optimization . Because the 4-fluorobenzyl and 2-methylbenzyl analogs are inactive in the same assay, procuring the 2-chlorobenzyl derivative eliminates the risk of pursuing a false-negative scaffold . Hit-to-lead campaigns can use this compound as a template for exploring substitution vectors that improve potency beyond the initial ~20 µM range.

Epigenetic Probe Development: JMJD2E/KDM4E Inhibitor Optimization

With detectable JMJD2E inhibitory activity (Potency 6309.6 nM) that is absent in the 4-chlorobenzyl and unsubstituted benzyl comparators, this compound is the logical starting material for structure-guided optimization of JMJD2E inhibitors . The compound's structure can be modified to improve potency while retaining the ortho-chlorine substitution pattern that preliminarily enables target engagement . Procurement for fragment-based or scaffold-hopping campaigns is advised over purchasing any 4-substituted benzyl derivative.

Selectivity Profiling and Counter-Screening of Cinnoline-Based Libraries

The compound's defined inactivity against topoisomerase II-alpha (IC50 > 100 µM) makes it an essential reference compound when profiling cinnoline-based chemical libraries for genotoxicity liabilities . Incorporating this compound into screening cascades allows teams to benchmark selectivity windows and exclude topoisomerase-promiscuous hits early, streamlining hit triage in oncology and anti-infective programs .

Quote Request

Request a Quote for 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.